(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride
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Overview
Description
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is a versatile chemical compound used in various scientific research fields. It is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry. This compound is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a carboxylic acid group and a methyl group at specific positions on the morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride typically involves the use of 1,2-amino alcohols as starting materials. A common method includes a sequence of coupling, cyclization, and reduction reactions. For instance, amino alcohols can be reacted with α-haloacid chlorides to form the desired morpholine derivatives under specific reaction conditions . The process may involve the use of catalysts and reagents such as methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted morpholine derivatives.
Scientific Research Applications
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in studying biological processes and as a precursor for biologically active molecules.
Mechanism of Action
The mechanism of action of (3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing biological processes. Its effects are mediated through binding to target proteins and modulating their activity, leading to downstream effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the carboxylic acid and methyl groups.
N-methylmorpholine: A derivative with a methyl group on the nitrogen atom.
5-methylmorpholine-3-carboxylic acid: A similar compound without the hydrochloride salt form.
Uniqueness
(3R,5R)-5-methylmorpholine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both a carboxylic acid group and a methyl group on the morpholine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
2140265-81-0 |
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Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.